![molecular formula C24H27N3O5 B12052478 1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)
1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a hexyl chain, and a hydrazide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method includes the condensation of 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Applications De Recherche Scientifique
1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Potential use as a corrosion inhibitor for metals.
Mécanisme D'action
The mechanism of action of 1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-hexyl-4-hydroxy-2-oxo-N’-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide
- 4-hydroxy-N’-[(1E)-substituted-phenylmethylidene]benzohydrazide
Uniqueness
1-hexyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific substitution pattern on the quinoline ring and the presence of both hydroxy and methoxy groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C24H27N3O5 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
1-hexyl-4-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H27N3O5/c1-3-4-5-8-13-27-18-10-7-6-9-17(18)22(29)21(24(27)31)23(30)26-25-15-16-11-12-19(28)20(14-16)32-2/h6-7,9-12,14-15,28-29H,3-5,8,13H2,1-2H3,(H,26,30)/b25-15+ |
Clé InChI |
KMMZMXYZJKDQEC-MFKUBSTISA-N |
SMILES isomérique |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)O |
SMILES canonique |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=C(C=C3)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


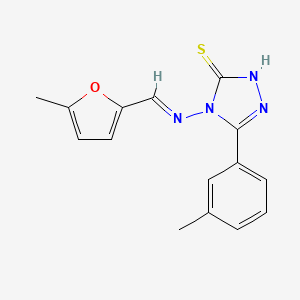
![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12052404.png)
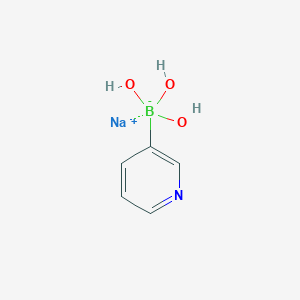
![3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one, AldrichCPR](/img/structure/B12052414.png)
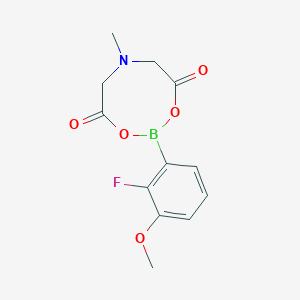
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B12052426.png)

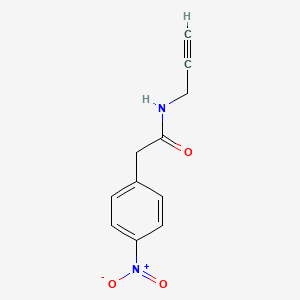

![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)

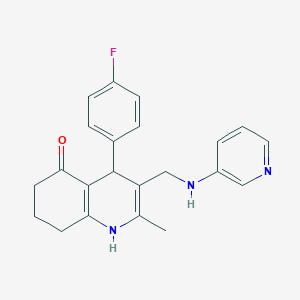

![3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12052489.png)
